Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate
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Overview
Description
Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . This compound is known for its unique structure, which includes a cyano group, a hydroxymethyl group, and an ethyl ester group attached to a phenyl ring. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate typically involves the reaction of ethyl cyanoacetate with 4-(hydroxymethyl)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly employed.
Major Products:
Oxidation: 2-cyano-3-[4-(carboxy)phenyl]propanoate.
Reduction: Ethyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in drug design and biochemical research .
Comparison with Similar Compounds
Ethyl 2-cyano-3-phenylpropanoate: Lacks the hydroxymethyl group, making it less reactive in certain biochemical applications.
Methyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
2-cyano-3-[4-(hydroxymethyl)phenyl]propanoic acid: The carboxylic acid analog, which has different reactivity and solubility properties.
Uniqueness: this compound is unique due to the presence of both a cyano group and a hydroxymethyl group, which provide distinct reactivity and versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)12(8-14)7-10-3-5-11(9-15)6-4-10/h3-6,12,15H,2,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZMCAUQHBHMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)CO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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